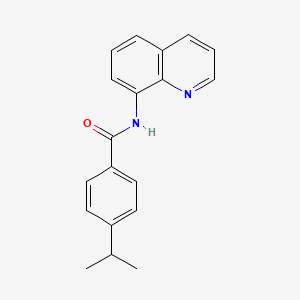![molecular formula C17H16FN3O2S B5787737 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2006 by scientists at Bayer Healthcare AG and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 works by binding to the heme group of sGC, which is required for the enzyme's activity. This binding prevents the conversion of GTP to cGMP, leading to an accumulation of GTP and a decrease in cGMP levels. The resulting increase in GTP levels leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce pulmonary artery pressure and improve cardiac function. In vitro studies have demonstrated that 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 can inhibit platelet aggregation, suggesting potential applications in the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is its high selectivity for sGC, which minimizes off-target effects. However, the compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain applications. Additionally, the cost of synthesizing 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 may be prohibitive for some research labs.
Orientations Futures
Future research on 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is likely to focus on its potential therapeutic applications in a variety of disease states. The compound's ability to improve blood flow and reduce pulmonary artery pressure suggests potential applications in the treatment of pulmonary hypertension and heart failure. Additionally, the compound's ability to inhibit platelet aggregation may have applications in the treatment of thrombotic disorders. Further studies are needed to fully understand the potential of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 involves several steps, including the reaction of 4-(propionylamino)aniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product. The synthesis of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 has been studied for its potential therapeutic applications in a variety of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by inhibiting sGC, which is an enzyme involved in the production of cyclic guanosine monophosphate (cGMP). By inhibiting sGC, 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.
Propriétés
IUPAC Name |
3-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-6-8-14(9-7-13)20-17(24)21-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRJXBJPVSBEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)
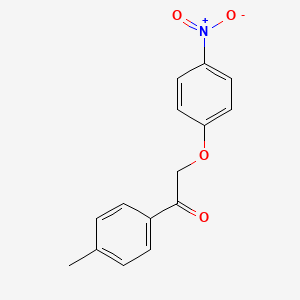
![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)
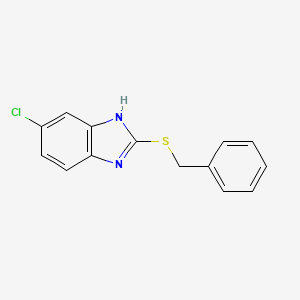
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)
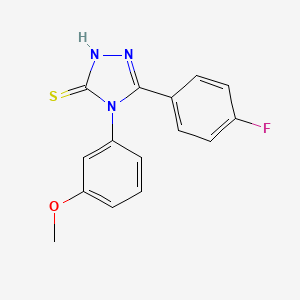
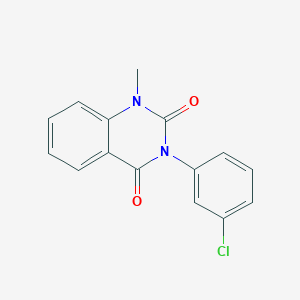
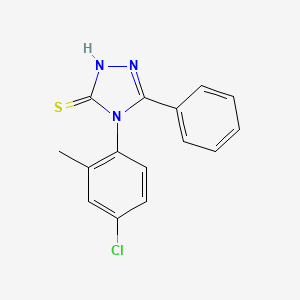
![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)
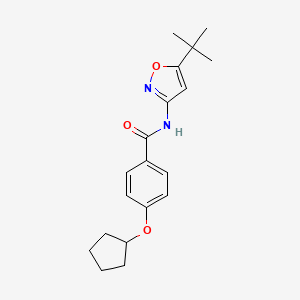
![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)
